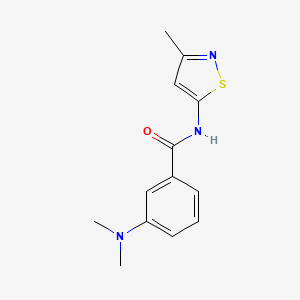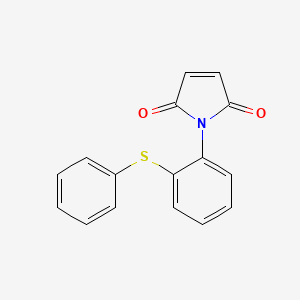
1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, stability, etc .Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Pharmacokinetics
1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is explored in pharmacodynamics and pharmacokinetics studies. One example includes the study of a pyridylglutarimide compound, which exhibits non-linear pharmacokinetics and induces its own metabolism (Haynes et al., 2004).
Toxicology and Substance Analysis
Research is conducted on the substance analysis and toxicological effects of related compounds. For instance, α-pyrrolidinovalerophenone and pentedrone were analyzed in a fatal poisoning case, showcasing the importance of understanding the toxicological profile and distribution of these compounds (Sykutera, Cychowska, & Bloch-Boguslawska, 2015).
Therapeutic Research
Compounds structurally similar to 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione are evaluated for their therapeutic potential. For example, chromeno[2,3-c]pyrrol-9(2H)-one derivatives were studied as selective and orally bioavailable inhibitors against phosphodiesterase 5, indicating the potential of structurally related compounds in treating conditions like pulmonary arterial hypertension (Wu et al., 2017).
Immunology
Research in immunology involves studying the immune response related to compounds similar to 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione. For instance, a study on phenindione hypersensitivity showed the involvement of CD4+ T-cells in the hypersensitivity reactions (Naisbitt et al., 2005).
Metabolic Pathways
Research on metabolic pathways includes studying the biosynthesis of amino acids and related metabolites. One study, for instance, discussed the role of nitisinone in tyrosine pathway disorders, which is relevant for understanding the impact of related compounds on metabolic processes (Lock, Ranganath, & Timmis, 2014).
Neurology
Neurological applications are explored, such as the study of delta(1)-pyrroline-5-carboxylate synthase (P5CS) deficiency, which contributes to understanding the neurological and metabolic implications of related compounds (Baumgartner et al., 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-phenylsulfanylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S/c18-15-10-11-16(19)17(15)13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVVECCVKKPNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

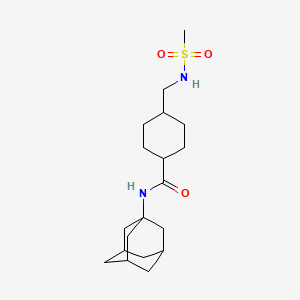
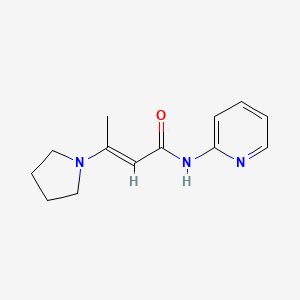
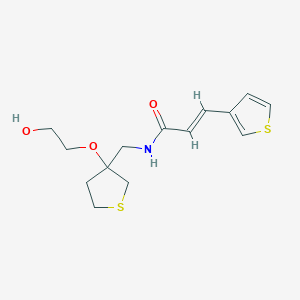
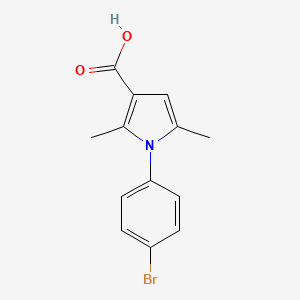
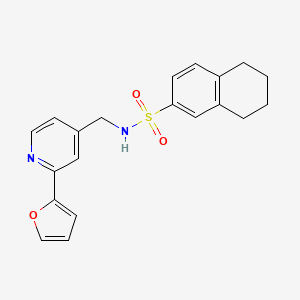
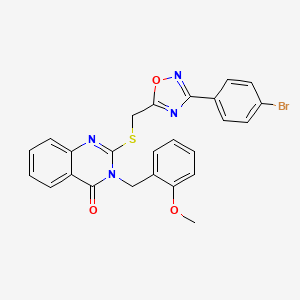
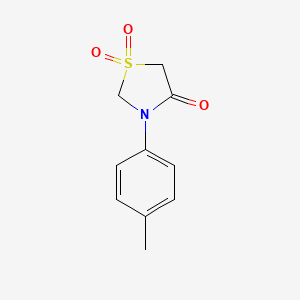
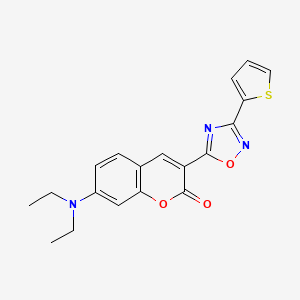
![N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2640256.png)
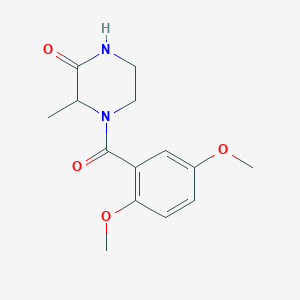
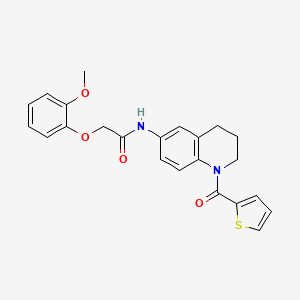
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2640260.png)
![3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2640261.png)
